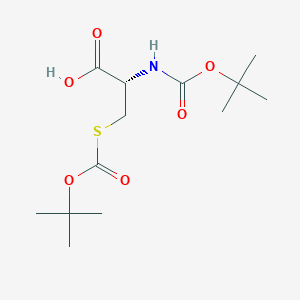
(S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid is a compound that features both amino and thio functionalities protected by tert-butoxycarbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid typically involves the protection of amino and thio groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino and thio groups can be selectively deprotected under mild conditions using reagents such as oxalyl chloride in methanol.
Oxidation and Reduction: The thio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Deprotection: Oxalyl chloride in methanol for Boc group removal.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for thio group oxidation.
Major Products Formed
Deprotection: Free amino and thio groups.
Oxidation: Sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
(S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of peptides and other complex molecules.
Biocatalysis: The unique reactivity of the tert-butyl group makes it useful in biocatalytic processes.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid involves the selective protection and deprotection of amino and thio groups. The Boc groups provide steric hindrance, protecting the functional groups from unwanted reactions. Upon deprotection, the free amino and thio groups can participate in further chemical transformations, making the compound a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid is unique due to the presence of both amino and thio functionalities protected by Boc groups. This dual protection allows for selective deprotection and subsequent chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C13H23NO6S |
|---|---|
Molekulargewicht |
321.39 g/mol |
IUPAC-Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H23NO6S/c1-12(2,3)19-10(17)14-8(9(15)16)7-21-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,17)(H,15,16)/t8-/m1/s1 |
InChI-Schlüssel |
QMLRRONGQFDKAL-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CSC(=O)OC(C)(C)C)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CSC(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



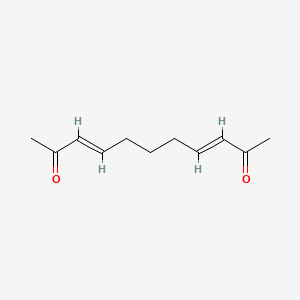
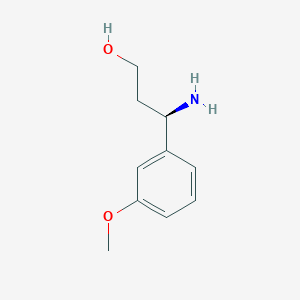
![1-[(6-Chloro-3-pyridyl)methyl]cyclobutanamine](/img/structure/B13335309.png)
![N-[(4-methylmorpholin-2-yl)methyl]cyclobutanamine](/img/structure/B13335316.png)
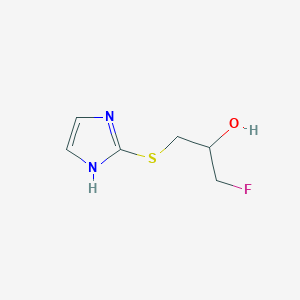
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13335325.png)

![6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B13335336.png)
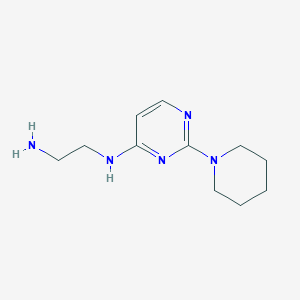

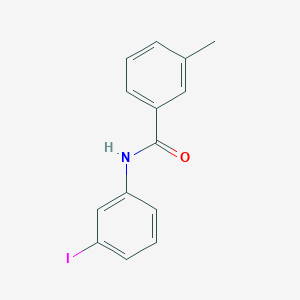
![2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13335367.png)

